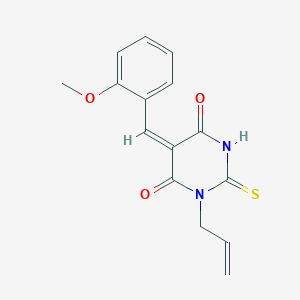
1-allyl-5-(2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Vue d'ensemble
Description
1-allyl-5-(2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as thio-barbituric acid derivative, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is synthesized through a multistep process, and its structure has been confirmed using various analytical techniques.
Mécanisme D'action
The exact mechanism of action of 1-allyl-5-(2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it is believed to act on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. This leads to the suppression of neuronal activity, resulting in the observed sedative and anticonvulsant effects.
Biochemical and Physiological Effects:
Studies have shown that 1-allyl-5-(2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedioneric acid derivatives, including 1-allyl-5-(2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, can modulate the activity of various enzymes and receptors in the body. These include the inhibition of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, and the activation of serotonin receptors, which play a crucial role in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
The 1-allyl-5-(2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedioneric acid derivative has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and its structure can be confirmed using various analytical techniques. However, the compound has limitations in terms of its stability and solubility, which can affect its efficacy in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-allyl-5-(2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. These include further studies on its mechanism of action, as well as its potential applications in the treatment of neurological disorders and cancer. Additionally, research could focus on the development of more stable and soluble derivatives of 1-allyl-5-(2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedioneric acid for use in laboratory experiments.
Applications De Recherche Scientifique
The 1-allyl-5-(2-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedioneric acid derivative has been extensively studied for its potential therapeutic applications. It has been reported to possess anticonvulsant, sedative, and hypnotic properties. Additionally, this compound has shown promise as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
(5E)-5-[(2-methoxyphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-3-8-17-14(19)11(13(18)16-15(17)21)9-10-6-4-5-7-12(10)20-2/h3-7,9H,1,8H2,2H3,(H,16,18,21)/b11-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQSVRPCZUGXIJ-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)NC(=S)N(C2=O)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)NC(=S)N(C2=O)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-methoxyphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[methyl(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4763731.png)
![5-(4-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4763741.png)
![4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol](/img/structure/B4763745.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4763755.png)

![5-{methyl[2-(4-morpholinylcarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B4763758.png)
![1-ethyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B4763761.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B4763776.png)
![4-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4763791.png)
![N-(4-chloro-2-methylphenyl)-2-[(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4763816.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(phenylthio)acetamide](/img/structure/B4763818.png)
![3-[({3-[(cyclopropylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4763823.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4763824.png)
![2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4763826.png)